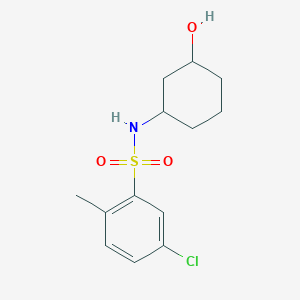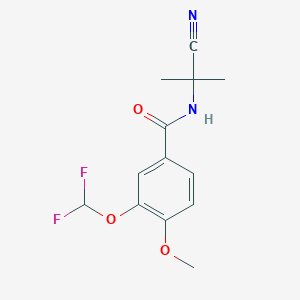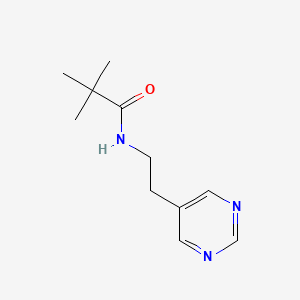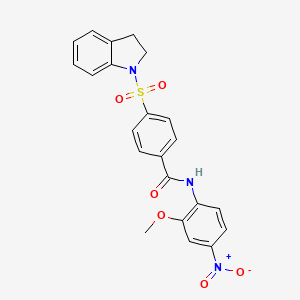
5-chloro-N-(3-hydroxycyclohexyl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(3-hydroxycyclohexyl)-2-methylbenzenesulfonamide is a chemical compound with a molecular formula of C10H14ClNO3S2 . It is a versatile chemical that holds immense potential in scientific research, aiding advancements across various fields.
Synthesis Analysis
The synthesis of this compound is a complex process that requires specialized knowledge and equipment. Custom synthesis solutions, impurity profiling and characterization, peptide synthesis services, and structural analysis services are often used in its synthesis.Molecular Structure Analysis
The molecule contains a total of 35 bonds, including 15 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and require a deep understanding of chemistry. The compound’s structure, which includes a total of 35 bonds, plays a significant role in these reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. It has an average mass of 295.806 Da and a monoisotopic mass of 295.010376 Da . Its structure includes a variety of bond types, which contribute to its unique properties .Wissenschaftliche Forschungsanwendungen
Selective Cyclooxygenase-2 Inhibitors Development Research by Hashimoto et al. (2002) focused on synthesizing derivatives of benzenesulfonamide, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor for treating conditions like rheumatoid arthritis and acute pain. This study highlights the significance of structural modifications in enhancing the selectivity and potency of COX-2 inhibitors (Hashimoto et al., 2002).
Detection of 5-Methylcytosine in DNA Sequences Wang et al. (2013) developed N-halogeno-N-sodiobenzenesulfonamide reagents for probing 5-methylcytosine in DNA sequences, showcasing the chemical's utility in genetic research and its potential in understanding epigenetic modifications (Wang et al., 2013).
Anticancer Drug Candidates Gul et al. (2018) synthesized new dibenzensulfonamides showing anticancer effects by inducing apoptosis and autophagy in tumor cell lines, while also demonstrating carbonic anhydrase inhibitory effects, marking a significant step toward developing new anticancer drugs (Gul et al., 2018).
Chemical Scrubbers for Air Treatment Biard et al. (2011) explored the use of advanced oxidation processes, including ozonation and O(3)/H(2)O(2), to enhance mass transfer in chemical scrubbers for air treatment, demonstrating the chemical's potential in environmental applications (Biard et al., 2011).
Eigenschaften
IUPAC Name |
5-chloro-N-(3-hydroxycyclohexyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S/c1-9-5-6-10(14)7-13(9)19(17,18)15-11-3-2-4-12(16)8-11/h5-7,11-12,15-16H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEPYZLYCHVKSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-fluorophenoxy)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2614465.png)
![1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene](/img/structure/B2614466.png)




![8-cyclohexyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2614477.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2614478.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2614480.png)




